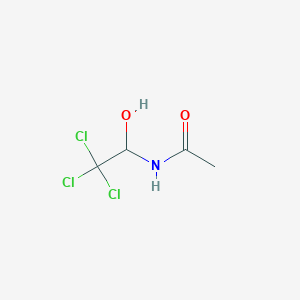
n-(2-Hydroxycyclohexyl)benzamide
Descripción general
Descripción
N-(2-Hydroxycyclohexyl)benzamide, also known as NHCB, is a synthetic amide derivative of benzamide and cyclohexanol. It is a white crystalline solid that is soluble in ethanol and other organic solvents. NHCB has a variety of applications in the pharmaceutical and chemical industries, as well as in research laboratories. This compound is used in the synthesis of various molecules, including drugs and other compounds with medical applications. It is also used as a catalyst in the synthesis of polymers and other materials. NHCB is also used as a fluorescent marker in scientific research and in the study of cell biology.
Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
N-(2-Hydroxycyclohexyl)benzamide and related compounds exhibit potential antiarrhythmic activity. Research on benzamides with heterocyclic amide side chains, such as those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, has shown promising oral antiarrhythmic effects in animal models. Variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence their antiarrhythmic potential. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, has undergone extensive animal studies and clinical trials for its antiarrhythmic properties (Banitt, Bronn, Coyne, & Schmid, 1977).
Synthesis of Polycyclic Amides
Benzamides, including N-(2-Hydroxycyclohexyl)benzamide derivatives, are central to the synthesis of complex polycyclic amides. Techniques involving oxidative ortho C-H activation of benzamides have been developed to yield isoquinolones from benzamides and alkynes. This methodology demonstrates that both N-alkyl and N-aryl secondary benzamides can be effective substrates for generating diverse heterocycles, highlighting the versatility of benzamide derivatives in chemical synthesis (Song, Chen, Pan, Crabtree, & Li, 2010).
Chemoselective N-benzoylation
N-(2-Hydroxycyclohexyl)benzamide derivatives have been utilized in chemoselective N-benzoylation processes. This approach allows the creation of N-(2-hydroxyphenyl)benzamides, which are compounds of significant biological interest. Their formation involves the intermediate generation of thioureas followed by intramolecular nucleophilic attacks, indicating the chemical versatility and reactivity of these benzamide derivatives (Singh, Lakhan, & Singh, 2017).
Analgesic and Antipyretic Properties
Research into derivatives of salicylamide, a closely related compound to N-(2-Hydroxycyclohexyl)benzamide, has shown that these compounds possess notable analgesic and antipyretic properties. This investigation into the pharmacology of salicylamide and its derivatives highlights the potential therapeutic applications of benzamide derivatives in pain and fever management (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Synthesis for Radiopharmaceuticals
N-(2-Hydroxycyclohexyl)benzamide derivatives have been synthesized for use in radiopharmaceuticals. For instance, the synthesis of (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiolabelled compounds, demonstrates the applicability of these benzamides in the development of diagnostic imaging agents (Bobeldijk et al., 1990).
Antibacterial Activity
Benzamide derivatives, including N-(3-Hydroxy-2-pyridyl)benzamides, exhibit antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus. The structure-activity relationship in these compounds offers insights into the design of new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Propiedades
IUPAC Name |
N-(2-hydroxycyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPGRLOJGSUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281405 | |
| Record name | n-(2-hydroxycyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Hydroxycyclohexyl)benzamide | |
CAS RN |
5450-83-9 | |
| Record name | NSC21551 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-hydroxycyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)

![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)

![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)


